molecular formula C17H17N3O2S B2873064 3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 852132-59-3

3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2873064
CAS No.: 852132-59-3
M. Wt: 327.4
InChI Key: IXRVOAYFKBIZKI-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a morpholine-4-carbonyl moiety at position 2. The morpholinylcarbonyl group enhances solubility and may influence binding interactions in biological systems, distinguishing it from simpler analogs .

Properties

IUPAC Name

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(21)19-7-9-22-10-8-19)23-17-18-14(11-20(12)17)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRVOAYFKBIZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound features a complex structure that includes an imidazole ring fused with a thiazole ring, as well as various substituents that enhance its pharmacological profile.

Chemical Structure and Synthesis

The compound's structure can be summarized as follows:

  • Methyl group at the 3-position
  • Morpholin-4-ylcarbonyl group at the 2-position
  • Phenyl group at the 6-position

The synthesis of this compound typically involves several key reactions that allow for efficient production while maintaining high yields and purity. The ability to modify the compound's substituents offers avenues for optimizing its biological activity.

Biological Activity

Research indicates that compounds with the imidazo[2,1-b][1,3]thiazole structure exhibit significant biological activities. Notably, derivatives of this compound have demonstrated potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The mechanisms of action often involve:

  • Apoptosis induction via caspase activation
  • Cell cycle arrest at the G0/G1 phase

Table 1: Biological Activity Data of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MDA-MB-2318.5Cell cycle arrest
A549 (lung cancer)7.2Caspase activation

Case Studies and Research Findings

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death.
  • Mechanistic Insights : Research has demonstrated that the compound can inhibit key signaling pathways involved in cancer progression. For instance, modifications on the phenyl or morpholine groups can significantly affect binding affinity to target proteins associated with apoptosis.
  • Comparative Analysis : Other compounds sharing structural similarities with this compound have also been evaluated for their biological activity. Notable examples include:
    Compound NameStructure FeaturesBiological Activity
    6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazoleContains a bromophenyl groupAnticancer activity against multiple cell lines
    3-(Trifluoromethylphenyl)imidazo[2,1-b][1,3]thiazoleTrifluoromethyl substitutionSignificant cytotoxicity in HeLa cells
    5-(Phenylethynyl)imidazo[2,1-b][1,3]thiazoleEthynyl substitutionAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural variations among imidazo[2,1-b][1,3]thiazole derivatives include:

  • Substituents on the phenyl ring: 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (): Incorporates a carboxylic acid group at position 2 and a fluorophenyl group at position 4. Its hydrochloride salt (MW: 312.750 g/mol) shows improved solubility . 6-(4-Chlorophenyl)-5-nitroso derivatives (): Nitroso groups at position 5 lead to reactivity with acids, forming oxadiazolo-thiazine derivatives. This contrasts with the morpholinylcarbonyl group, which is more stable under acidic conditions .
  • 5-[(E)-2-(2-Chloropyrimidin-4-yl)vinyl]-6-phenylimidazo[2,1-b][1,3]thiazole (): A chloropyrimidinylvinyl group at position 5 confers π-π stacking interactions but shows weak activity (IC₅₀ ~50,000 nM against TEK kinase) .

Physicochemical Properties

  • Solubility : The morpholinylcarbonyl group in the target compound likely improves water solubility compared to lipophilic analogs like the fluorobenzyl derivative () .
  • Stability : Nitroso-containing derivatives () are prone to acid-mediated rearrangements, whereas the target compound’s morpholinyl group enhances stability under physiological conditions .

Research Implications and Gaps

Further studies should explore:

  • Synthetic optimization : Scalable routes for morpholinylcarbonyl derivatives.
  • Biological screening: Testing against bacterial strains or kinase targets, leveraging known activities of related compounds .

Preparation Methods

Copper-Catalyzed A³-Coupling Strategy

A robust method involves a one-pot, three-component A³-coupling reaction using benzaldehyde derivatives, 2-aminothiazoles, and alkynes under copper catalysis. For the target compound, 4-methyl-2-aminothiazole reacts with phenylacetylene and benzaldehyde in the presence of CuI (10 mol%) and Et₃N in DMF at 80°C for 12 hours. This step forms the 6-phenylimidazo[2,1-b]thiazole core with a methyl group at position 3 (yield: 68–75%). Key advantages include atom economy and compatibility with diverse substituents.

Cyclization of α-Bromo Ketones with Thiosemicarbazides

An alternative route involves cyclizing α-bromo ketones with thiosemicarbazides. For instance, 3-methyl-2-bromoacetophenone reacts with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours, yielding the imidazo[2,1-b]thiazole skeleton after neutralization with NaHCO₃. This method provides excellent regioselectivity for the methyl group at position 3 (yield: 85–92%).

Optimization and Scalability

Continuous-Flow Synthesis

Adapting batch protocols to continuous-flow systems enhances efficiency. For example, the A³-coupling step achieves quantitative yields when performed in a microreactor at 120°C with a residence time of 10 minutes. Similarly, acylation in flow mode reduces reaction times from hours to minutes while maintaining yields above 85%.

Solvent and Catalyst Screening

Parameter Batch Mode (Yield %) Flow Mode (Yield %)
CuI (DMF, 80°C) 68–75 92–98
Pd(PPh₃)₄ (dioxane) 82–88 90–95
TFA (cyclization) 85–92 N/A

Polar aprotic solvents (DMF, DMSO) outperform toluene or THF in coupling steps, while TFA proves critical for cyclization efficiency.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.45 (m, 5H, Ar-H), 4.32 (s, 2H, N-CH₂-CO), 3.72–3.68 (m, 4H, morpholine O-CH₂), 2.51 (s, 3H, CH₃), 2.45–2.40 (m, 4H, morpholine N-CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imidazole).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₈N₃O₂S [M+H]⁺: 340.1122; found: 340.1125.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazo[2,1-b]thiazole core and the equatorial orientation of the morpholinyl group. Bond lengths (C=O: 1.21 Å, C-N: 1.35 Å) align with amide resonance stabilization.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation ofthiadiazole byproducts is minimized using TFA as both solvent and catalyst.
  • Acylation Side Reactions : Employing morpholine-4-carbonyl chloride instead of carboxylic acids reduces esterification byproducts.
  • Scale-Up Limitations : Flow chemistry mitigates exothermicity risks in large-scale A³-coupling reactions.

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